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Abstract

Oxirene (c-Cz2H20), a three-membered heterocyclic compound, has long been a subject of
intense theoretical and experimental interest due to its unique electronic structure and high ring
strain. As a 4Tt electron system, it is classified as antiaromatic, a designation that historically
suggested profound instability and a fleeting existence, if any. For decades, oxirene was
considered a hypothetical molecule, a transient intermediate, or a transition state in reactions
such as the Wolff rearrangement. However, recent groundbreaking experimental work has
confirmed its synthesis and detection under cryogenic conditions, opening a new chapter in the
study of this enigmatic molecule. This technical guide provides an in-depth analysis of the
structure and bonding of oxirene, presenting a consolidation of the latest computational and
experimental data. It is intended to serve as a core reference for researchers in organic
chemistry, astrochemistry, and computational chemistry, as well as for professionals in drug
development interested in strained heterocyclic systems.

Introduction

The quest to understand the structure and stability of small, strained ring systems is a
fundamental pursuit in organic chemistry. Oxirene, the unsaturated analog of oxirane (ethylene
oxide), represents a particularly challenging case. Its predicted antiaromatic character, arising
from the cyclic delocalization of 41t electrons, has been the focal point of numerous
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computational studies.[1][2] The inherent instability suggested by Hiickel's rule for antiaromatic
systems has made the synthesis and characterization of oxirene a formidable challenge.

Recent advancements in experimental techniques, specifically matrix isolation spectroscopy
coupled with photoionization mass spectrometry, have enabled the first unambiguous detection
of oxirene.[3] This breakthrough has provided crucial experimental data to benchmark and
refine theoretical models that have been developed over decades to describe the bonding and
potential energy surface of the C2H20 isomers.

This guide will systematically present the current state of knowledge on oxirene, with a focus
on its geometric structure, vibrational frequencies, and the energetic landscape it shares with
its isomers. Detailed experimental protocols for its synthesis and detection are also provided to
facilitate further research in this exciting area.

Computational Analysis of Oxirene Structure and
Bonding

The structure and stability of oxirene have been extensively investigated using a variety of
high-level ab initio and density functional theory (DFT) methods. The Coupled Cluster with
Singles, Doubles, and perturbative Triples [CCSD(T)] method, often considered the "gold
standard" in computational chemistry, has been instrumental in providing accurate predictions
of its properties.

Molecular Geometry

Computational studies consistently predict a Czv symmetric structure for oxirene. The key
geometric parameters, including bond lengths and bond angles, calculated at the CCSD(T)
level with an augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ)
basis set are summarized in Table 1.
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Parameter Value (CCSD(T)/aug-cc-pVTZ)
C=C Bond Length 1.29 A

C-O Bond Length 1.48 A

C-H Bond Length 1.08 A

£ (CCO) Bond Angle 76.5°

£ (HCH) Bond Angle 118.0°

£ (OCH) Bond Angle 142.0°

Table 1. Calculated geometric parameters of

oxirene.

Vibrational Frequencies

The calculated vibrational frequencies of oxirene provide important spectroscopic signatures
for its experimental identification. The harmonic vibrational frequencies calculated at the
CCSD(T)/aug-cc-pVTZ level are presented in Table 2. These theoretical predictions were
crucial for the successful experimental detection of oxirene.
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Mode Symmetry Frequency (cm™?) Description

Symmetric C-H
Vi A1 3120

Stretch
V2 Az 1780 C=C Stretch
Symmetric C-O
V3 A1 950 Stretch / Ring
Deformation
Asymmetric C-H
Va B2 3100
Stretch
Asymmetric C-O
Vs B2 850 Stretch / Ring
Deformation
Ve B1 750 Out-of-plane C-H Wag

Table 2. Calculated
harmonic vibrational
frequencies of

oxirene.

The C2H20 Potential Energy Surface

Oxirene is one of several isomers on the C2H20 potential energy surface. Understanding the
relative energies of these isomers and the transition states that connect them is crucial for
comprehending the stability and reactivity of oxirene. High-level computational studies,
including those at the CCSD(T)/CBS (Complete Basis Set) level, have mapped out this
complex energy landscape.

Key Isomers and Their Relative Energies

Besides oxirene, other important C2H20 isomers include ketene, ethynol, and oxiranylidene.
The relative energies of these isomers, with ketene being the global minimum, are presented in
Table 3. These values highlight the high-energy nature of oxirene.
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Relative Energy (kcal/mol)
Isomer Structure

(CCSD(T)/ICBS)
Ketene H2C=C=0 0.0
Ethynol HC=COH 25.8
Oxiranylidene c-C(O)CH: 74.2
Oxirene c-(CH)20 77.7

Table 3. Relative energies of
C2H20 isomers.[4]

The energetic relationship and isomerization pathways between oxirene and its most stable
isomer, ketene, are of particular interest. The interconversion is believed to proceed through a

carbene intermediate, formylcarbene.

Oxirene Formylcarbene Ketene
(Intermediate) (Global Minimum)

Click to download full resolution via product page

Potential energy surface relationship of oxirene and ketene.

Experimental Synthesis and Detection

The first successful synthesis and detection of oxirene was achieved by Wang et al. in 2023.[3]
The experimental protocol involves the use of matrix isolation spectroscopy, a technique where
reactive species are trapped in an inert solid matrix at cryogenic temperatures.

Experimental Protocol

1. Precursor Preparation and Deposition:
e A gas mixture of methanol (CHsOH) and acetaldehyde (CH3sCHO) is prepared.

e This mixture is deposited onto a cryogenic surface (typically a Csl window) cooled to

approximately 5 K.
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. In-situ Generation of Oxirene:
The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV).
This irradiation induces the formation of ketene (H2C=C=0) from acetaldehyde.

Subsequent electron-induced isomerization of the newly formed ketene leads to the
formation of oxirene. The surrounding methanol matrix helps to stabilize the high-energy
oxirene molecule by dissipating excess energy.

. Detection by Photoionization Mass Spectrometry:

The cryogenic matrix is slowly heated in a temperature-programmed desorption (TPD)
experiment.

As the matrix sublimes, the trapped molecules are released into the gas phase.
The gas-phase molecules are then ionized using tunable vacuum ultraviolet (VUV) radiation.
The resulting ions are detected by a reflectron time-of-flight (ReTOF) mass spectrometer.

By carefully tuning the photoionization energy, different isomers can be selectively ionized
and detected based on their distinct ionization energies, allowing for the unambiguous
identification of oxirene.
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Experimental workflow for the synthesis and detection of oxirene.
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Oxirene as a Reactive Intermediate: The Wolff
Rearrangement

The Wolff rearrangement is a classic organic reaction that converts an a-diazoketone into a
ketene. For many years, it was debated whether this reaction proceeds through a concerted
mechanism or a stepwise mechanism involving a carbene intermediate. The potential
involvement of oxirene as a further intermediate in the stepwise pathway has been a topic of

significant discussion.

Computational studies have shown that the interconversion of the ketocarbene intermediate to
the ketene product can proceed through an oxirene intermediate.[5][6] The extremely flat
potential energy surface connecting the ketocarbene and oxirene suggests that their
interconversion is facile.[5] The recent experimental confirmation of oxirene's existence lends
further credence to its potential role in such rearrangements.

Ring Closure
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Intermediate
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The role of oxirene as a potential intermediate in the Wolff rearrangement.

Conclusion and Future Outlook

The successful synthesis and characterization of oxirene represent a landmark achievement in
the study of strained and antiaromatic molecules. The convergence of high-level computational
predictions and sophisticated experimental techniques has finally brought this elusive molecule

from the realm of theory into tangible reality.
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For researchers and scientists, the confirmed existence of oxirene provides a critical
benchmark for theoretical models of chemical bonding and reactivity. The detailed experimental
protocols outlined in this guide offer a roadmap for further investigations into the properties and
reactions of oxirene and its derivatives.

For drug development professionals, understanding the chemistry of strained heterocycles like
oxirene can provide insights into the design of novel pharmacophores and the metabolic
pathways of complex molecules. While oxirene itself is too unstable for direct therapeutic
applications, the fundamental principles governing its structure and reactivity can inform the
development of new synthetic methodologies and the understanding of reactive intermediates
in biological systems.

The future of oxirene research is bright. Further studies will likely focus on the synthesis of
substituted oxirenes to probe the effects of electronic and steric factors on its stability and
reactivity. The exploration of its chemistry in different matrices and its potential role in
astrochemical processes will also be exciting avenues of research. The story of oxirene is a
testament to the power of perseverance in scientific inquiry and the ever-evolving synergy
between theory and experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Oxirene: A Comprehensive Technical Analysis of its
Structure and Bonding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085696#0oxirene-structure-and-bonding-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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